molecular formula C8H5ClF5NS B1469728 2-Chloro-5-pentafluorosulfanyl-1H-indole CAS No. 1394319-48-2

2-Chloro-5-pentafluorosulfanyl-1H-indole

Cat. No.: B1469728
CAS No.: 1394319-48-2
M. Wt: 277.64 g/mol
InChI Key: ISLWKJYMGJHPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-pentafluorosulfanyl-1H-indole is a chemical compound with the molecular formula C8H5ClF5NS and a molecular weight of 277.64 . It is used for pharmaceutical testing .

Scientific Research Applications

Palladium-Catalyzed Synthesis

A significant application of 2-Chloro-5-pentafluorosulfanyl-1H-indole involves its synthesis through palladium-catalyzed oxidative synthesis methods. These methods provide an efficient pathway for creating SF5-functionalized indoles, which are valuable due to the pentafluorosulfanyl group's unique physico-chemical properties. This group finds important applications in material industries and life sciences, although synthetic methods for SF5-substituted aromatics and heterocycles have been underdeveloped until recently (Chen et al., 2015).

Vicarious Nucleophilic Substitution

Another application is the synthesis of pentafluorosulfanyl-containing indoles and oxindoles via vicarious nucleophilic substitution (VNS) of nitro(pentafluorosulfanyl)benzenes. This method provides a two-step, atom-economical synthetic route to SF5-1H-indoles, showcasing the versatility and efficiency of incorporating the pentafluorosulfanyl group into indole frameworks, further expanding the utility of this compound in organic synthesis (Iakobson et al., 2013).

Silver-Promoted Synthesis of Heterocycles

The use of silver promoters has been explored for the intramolecular cyclization of amides to produce SF5-containing heterocycles without the elimination of the chlorine atom. This method highlights the compound's potential in generating valuable heterocycles with high yields, demonstrating its utility in the synthesis of complex organic structures (Gilbert et al., 2018).

Synthesis of Biologically Active Derivatives

Research has also focused on synthesizing biologically active derivatives, such as indolo[3,2-c]isoquinoline, utilizing the indole framework. This approach underscores the compound's role in creating molecules with potential biological activities, reflecting its importance in medicinal chemistry and drug design (Sharma, 2017).

Physicochemical Properties and Biological Evaluation

Further studies have been conducted on the physicochemical properties of SF5-(aza)indoles, introducing a strategy to access these structures for the first time. This research is pivotal in unlocking new properties and modes of action for indoles, emphasizing the compound's significance in enhancing the structural diversity and potential applications in pharmaceuticals and materials science (Debrauwer et al., 2021).

Future Directions

Indole derivatives, including 2-Chloro-5-pentafluorosulfanyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-pentafluorosulfanyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pentafluorosulfanyl group enhances the compound’s electrophilicity, allowing it to form stable interactions with nucleophilic sites on biomolecules . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of key enzymes, this compound can alter gene expression patterns and impact cellular metabolism. For instance, it may upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pentafluorosulfanyl group facilitates the formation of strong hydrogen bonds and van der Waals interactions with target proteins . This compound can act as an enzyme inhibitor or activator, depending on the context, by binding to the active sites of enzymes and altering their conformation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air may lead to gradual degradation . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of enzyme activity and gene expression observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it has been found to enhance antioxidant defenses and reduce inflammation . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes beneficial outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as glutathione peroxidase and cytochrome P450, influencing metabolic flux and altering metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, contributing to the compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and cellular environment, affecting its overall efficacy and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it can modulate oxidative stress responses and influence mitochondrial function . This precise localization is essential for the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Properties

IUPAC Name

(2-chloro-1H-indol-5-yl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5NS/c9-8-4-5-3-6(1-2-7(5)15-8)16(10,11,12,13)14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLWKJYMGJHPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)C=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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